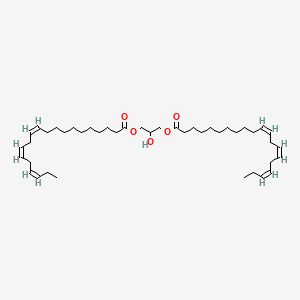

1,3-Dieicosatrienoin

Description

Properties

IUPAC Name |

[2-hydroxy-3-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMYZFCSGMALHM-YTWBPVBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Novel 1,3-Diacylglycerol Species with C20:3 Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and potential biological significance of novel 1,3-diacylglycerol (1,3-DAG) species containing C20:3 fatty acids, such as dihomo-γ-linolenic acid (DGLA). Given their structural similarity to other bioactive lipids, these novel 1,3-DAGs are of significant interest for their potential therapeutic applications. This document outlines detailed enzymatic synthesis protocols, presents comparative quantitative data from related studies, and illustrates relevant biological pathways.

Introduction to 1,3-Diacylglycerols with C20:3 Fatty Acids

1,3-diacylglycerols are structural isomers of the more common 1,2-diacylglycerols, which are well-known second messengers in cellular signaling. The therapeutic potential of 1,3-DAGs is an active area of research, with some studies suggesting benefits in preventing the accumulation of body fat.[1] C20:3 fatty acids, such as DGLA, are precursors to anti-inflammatory eicosanoids and have been shown to possess anti-atherogenic properties.[2][3] The combination of a 1,3-DAG backbone with C20:3 fatty acyl chains presents a novel class of molecules with potential applications in drug development and functional foods.

Enzymatic Synthesis of 1,3-Diacylglycerols

The synthesis of 1,3-diacylglycerols is most effectively and specifically achieved through enzymatic methods, primarily utilizing sn-1,3-specific lipases. This approach offers mild reaction conditions and high selectivity, minimizing the formation of unwanted byproducts.[1] The direct esterification of glycerol with free fatty acids is a commonly employed strategy.

Recommended Lipases

Immobilized lipases are preferred for their stability and reusability. Two commercially available lipases have demonstrated high efficacy in the synthesis of 1,3-DAGs with a variety of fatty acids, including polyunsaturated fatty acids (PUFAs):

-

Lipozyme® RM IM: An immobilized 1,3-specific lipase from Rhizomucor miehei.[4]

-

Novozym® 435: An immobilized lipase B from Candida antarctica.[4][5]

While Novozym® 435 is a non-specific lipase, it has been successfully used in 1,3-DAG synthesis, often resulting in high yields of the desired isomer.[6]

General Experimental Protocol: Solvent-Free Direct Esterification

This protocol is adapted from established methods for the synthesis of 1,3-DAGs with various fatty acids and is proposed for the synthesis of 1,3-di(C20:3)glycerol.[4][7][8]

Materials:

-

Glycerol (high purity, >99%)

-

C20:3 fatty acid (e.g., dihomo-γ-linolenic acid)

-

Immobilized lipase (Lipozyme® RM IM or Novozym® 435)

-

Nitrogen gas or vacuum pump

-

Reaction vessel (e.g., pear-shaped flask) with magnetic stirring and temperature control (water bath)

Procedure:

-

Reactant Preparation: Combine glycerol and the C20:3 fatty acid in a molar ratio of 1:2 in the reaction vessel.

-

Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% (w/w) based on the total weight of the reactants.[4][5]

-

Reaction Conditions:

-

Heat the mixture to the desired temperature, typically between 40°C and 60°C, with continuous stirring. The optimal temperature may need to be determined empirically for C20:3 fatty acids to balance reaction rate and fatty acid stability.

-

To drive the reaction towards synthesis, remove the water produced during esterification. This can be achieved by applying a vacuum (e.g., 4 mm Hg) or by bubbling dry nitrogen gas through the reaction mixture.[4][7]

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition of the reaction mixture using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (typically within 3-24 hours), stop the reaction by cooling the mixture and filtering to remove the immobilized lipase. The lipase can be washed and stored for reuse.[4]

Purification of 1,3-Di(C20:3)glycerol

The crude product from the enzymatic synthesis will contain a mixture of 1,3-DAG, 1,2-DAG, monoglycerides (MAGs), triglycerides (TAGs), and unreacted free fatty acids (FFAs). For applications in research and drug development, high purity of the target 1,3-di(C20:3)glycerol is essential. A multi-step purification process is often necessary.

Molecular Distillation

Molecular distillation is an effective technique for removing volatile components like FFAs and MAGs from the crude reaction mixture.[9][10]

Typical Conditions:

-

First Stage (to remove FFAs and MAGs):

-

Evaporator Temperature: 170-190°C

-

Feed Temperature: 70°C

-

Condenser Temperature: 70°C

-

Feed Rate: 3 mL/min

-

-

Second and Third Stages (to separate TAGs and enrich DAGs): Conditions will need to be optimized based on the specific properties of the C20:3-containing lipids.

Column Chromatography

For liquid 1,3-DAGs, such as those containing PUFAs, purification by column chromatography is often required to achieve high purity.[4]

Protocol:

-

Dissolve the product from molecular distillation in a non-polar solvent mixture (e.g., n-hexane:diethyl ether, 1:1 v/v).

-

Load the solution onto a silica gel column.

-

Elute with a suitable solvent gradient to separate the different lipid classes. The fractions containing the purified 1,3-di(C20:3)glycerol can be identified by TLC analysis.

Solvent Fractionation

For some 1,3-DAGs, particularly those that are solid or semi-solid at room temperature, solvent fractionation can be used to improve purity.[9][11] This involves dissolving the crude product in a suitable solvent (e.g., hexane) at an elevated temperature, followed by controlled cooling to selectively crystallize the desired 1,3-DAG.

Quantitative Data

Table 1: Synthesis of Various 1,3-Diacylglycerols via Direct Esterification

| Fatty Acid | Lipase | 1,3-DAG Content in Reaction Mixture (%) | Reference |

| Caprylic Acid (C8:0) | Lipozyme RM IM | 84.6 | [7] |

| Capric Acid (C10:0) | Lipozyme RM IM | 84.4 | [7] |

| Lauric Acid (C12:0) | Lipozyme RM IM | 67.4 | [7] |

| Oleic Acid (C18:1) | Lipozyme RM IM | 61.1 | [7] |

| Linoleic Acid (C18:2) | Lipozyme RM IM | 74.3 | [7] |

| Eicosapentaenoic Acid (C20:5) | Lipozyme RM IM | 71.7 | [7] |

Table 2: Purity of 1,3-Diacylglycerols After Purification

| 1,3-Diacylglycerol | Purification Method | Final Purity (%) | Reference |

| 1,3-Dicaprylin | Column Chromatography | 98.5 | [4] |

| 1,3-Dicaprin | Column Chromatography | 99.2 | [4] |

| 1,3-Dilaurin | Recrystallization | 99.1 | [4] |

| 1,3-Dipalmitin | Molecular Distillation & Solvent Fractionation | >83 | [9] |

| 1,3-Disterin | Molecular Distillation & Solvent Fractionation | >83 | [9] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for 1,3-Di(C20:3)glycerol Synthesis

Caption: Enzymatic synthesis and purification workflow for 1,3-di(C20:3)glycerol.

Metabolic Pathway of Dihomo-γ-Linolenic Acid (DGLA)

Caption: Metabolic conversion of DGLA to anti-inflammatory mediators.

Potential Signaling Cascade of DGLA Metabolites

Caption: Signaling effects of DGLA-derived metabolites.

Biological Significance and Future Directions

The biological activities of 1,3-di(C20:3)glycerol are yet to be fully elucidated. However, based on the known functions of its constituent fatty acids, it is hypothesized that this novel lipid species could exhibit anti-inflammatory and other beneficial properties. Dihomo-γ-linolenic acid (DGLA) is metabolized to 1-series prostaglandins and 15-HETrE, which possess anti-inflammatory and anti-proliferative effects.[12][13] The 1,3-DAG backbone may influence the bioavailability and metabolic fate of the C20:3 fatty acids, potentially leading to unique pharmacological profiles.

Further research is warranted to:

-

Optimize the synthesis and purification of high-purity 1,3-di(C20:3)glycerol.

-

Characterize the physicochemical properties of this novel lipid.

-

Investigate its metabolic fate and tissue distribution in vitro and in vivo.

-

Elucidate its specific molecular targets and signaling pathways.

-

Evaluate its therapeutic potential in models of inflammatory diseases, cardiovascular disorders, and other relevant conditions.

This technical guide provides a foundational framework for the synthesis and investigation of novel 1,3-diacylglycerol species with C20:3 fatty acids, paving the way for future discoveries in lipid-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation | MDPI [mdpi.com]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Characterization of Eicosatrienoyl Glycerolipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatrienoyl glycerolipids represent a class of lipids containing a 20-carbon fatty acyl chain with three double bonds. These lipids, while less abundant than those containing more common fatty acids like arachidonic acid, play crucial roles in a variety of physiological and pathological processes, including inflammation, cell signaling, and membrane structure. The characterization of these lipids is essential for understanding their biological functions and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, function, and analysis of the two primary families of eicosatrienoyl glycerolipids: those containing dihomo-γ-linolenic acid (DGLA; 20:3n-6) and those containing Mead acid (20:3n-9).

Structure and Classification

Eicosatrienoyl glycerolipids are structurally diverse and are classified based on the eicosatrienoic acid isomer they contain and the glycerolipid backbone.

-

Dihomo-γ-linolenic acid (DGLA; 20:3n-6): An omega-6 fatty acid synthesized from linoleic acid.[1][2] It is a precursor to anti-inflammatory eicosanoids.[3]

-

Mead acid (5,8,11-Eicosatrienoic acid; 20:3n-9): An omega-9 fatty acid synthesized from oleic acid, typically in states of essential fatty acid deficiency.[4][5][6]

-

Epoxyeicosatrienoyl-phospholipids (EET-PLs): These are derivatives of arachidonic acid (which is an eicosatetraenoic acid) but are an important class of oxidized glycerolipids with signaling roles. This guide will primarily focus on DGLA and Mead acid-containing glycerolipids.

These eicosatrienoic acids are predominantly incorporated into the sn-2 position of glycerophospholipids, including:

-

Phosphatidylcholine (PC)

-

Phosphatidylethanolamine (PE)

-

Phosphatidylinositol (PI)

-

Phosphatidylserine (PS)

Quantitative Data

The abundance of eicosatrienoyl glycerolipids varies depending on the tissue, physiological state, and dietary intake of precursor fatty acids. The following tables summarize representative quantitative data for DGLA and Mead acid in human plasma/serum phospholipids.

Table 1: Quantitative Data for Dihomo-γ-linolenic Acid (DGLA) in Human Plasma/Serum Phospholipids

| Population | Sample Type | DGLA (% of total fatty acids) | Reference |

| Healthy young Canadian adults | Plasma | 1.35 ± 0.25 (mean ± SD) | [7] |

| Elderly patients with recent myocardial infarction | Serum Phospholipids | 2.89 (median, IQR 2.43–3.38) | [8] |

| Healthy subjects (NHANES) | Plasma Phospholipids | Correlation with Zinc status observed | [9] |

| European Prospective Investigation into Cancer and Nutrition (EPIC) cohort | Plasma Phospholipids | Median intake correlation studied | [10] |

Table 2: Quantitative Data for Mead Acid in Human Plasma Phospholipids

| Population | Sample Type | Mead Acid (% of total fatty acids) | Reference |

| Brown bears (hibernating) | Plasma Phospholipids | 0.7 (median, IQR 0.5-1.0) | [11] |

| Brown bears (summer) | Plasma Phospholipids | 1.9 (median, IQR 1.2-2.4) | [11] |

| Patients with intestinal fat malabsorption | Blood | ~13-fold higher than reference subjects | [5] |

Signaling Pathways

Eicosatrienoyl glycerolipids are key players in signaling cascades, primarily through the release of DGLA and Mead acid by phospholipases, which are then metabolized into a variety of bioactive eicosanoids.

Dihomo-γ-linolenic Acid (DGLA) Signaling Pathway

DGLA is a precursor to the 1-series prostaglandins and 15-hydroxyeicosatrienoic acid (15-HETrE), which generally possess anti-inflammatory and antiproliferative properties.[3][4]

Caption: DGLA signaling pathway.

Mead Acid Signaling Pathway

Mead acid can be metabolized by cyclooxygenases and lipoxygenases to form various eicosanoids, such as leukotrienes C3 and D3, and 5-hydroxyeicosatrienoic acid (5-HETrE).[5][6]

Caption: Mead acid signaling pathway.

Experimental Protocols

The accurate characterization of eicosatrienoyl glycerolipids requires robust experimental protocols for lipid extraction, separation, and analysis.

Lipid Extraction from Tissues and Plasma

A common and effective method for total lipid extraction is a modified Bligh and Dyer method.[12]

Protocol:

-

Homogenization: Homogenize tissue samples in a cold solvent mixture of chloroform:methanol (1:2, v/v). For plasma, add the sample directly to the solvent mixture.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.

-

Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until analysis.

An alternative method for lipid extraction from tissues uses a low-toxicity solvent system of hexane:isopropanol.[13]

Separation and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detailed analysis of eicosatrienoyl glycerolipid species.

Protocol:

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column for separation of individual lipid species.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic lipid species.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.

-

Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification of specific eicosatrienoyl glycerolipid species.[14][15]

-

MRM Transitions: Specific precursor-to-product ion transitions for different eicosatrienoyl-containing phospholipid classes should be optimized. For example, for a PC containing DGLA (20:3), a precursor ion corresponding to the [M+H]+ or [M+Na]+ adduct would be selected, and a product ion corresponding to the phosphocholine headgroup (m/z 184.1) would be monitored in positive ion mode. In negative ion mode, the [M-H]- precursor would be selected, and product ions corresponding to the fatty acyl chains would be monitored.

-

Table 3: Exemplary MRM Transitions for DGLA-containing Phospholipids (Negative Ion Mode)

| Phospholipid Class | Precursor Ion (m/z) | Product Ion (m/z) |

| PC (16:0/20:3) | 784.6 | 305.2 (DGLA) |

| PE (18:0/20:3) | 768.6 | 305.2 (DGLA) |

| PI (18:0/20:3) | 885.6 | 305.2 (DGLA) |

| PS (18:0/20:3) | 810.5 | 305.2 (DGLA) |

Note: The exact m/z values will depend on the specific fatty acid composition of the phospholipid.

Fatty Acid Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can be used to determine the total fatty acid composition of a lipid extract, including the relative amounts of DGLA and Mead acid.

Protocol:

-

Transesterification: Convert the fatty acyl chains of the glycerolipids into fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.

-

Extraction: Extract the FAMEs with hexane.

-

GC-MS Analysis:

-

Column: Use a polar capillary column (e.g., DB-23 or SP-2560).

-

Injection: Inject the FAMEs in splitless mode.

-

Temperature Program: Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

-

Mass Spectrometry: Use electron ionization (EI) and scan for a mass range of m/z 50-500. Identification of FAMEs is based on their retention times and mass spectra compared to known standards.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of eicosatrienoyl glycerolipids.

Caption: Experimental workflow for eicosatrienoyl glycerolipid characterization.

Conclusion

The characterization of eicosatrienoyl glycerolipids is a complex but critical area of lipid research. The methodologies outlined in this guide, from sample preparation to advanced mass spectrometric analysis, provide a robust framework for researchers to accurately identify and quantify these important signaling lipids. A thorough understanding of their metabolism and signaling pathways will undoubtedly pave the way for new diagnostic and therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mead acid - Wikipedia [en.wikipedia.org]

- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. Elevated plasma phospholipid n-3 docosapentaenoic acid concentrations during hibernation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of 1,3-Dieicosatrienoin: A Look into a Molecule Shrouded in Mystery

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. However, some compounds remain elusive, with their biological functions yet to be charted. 1,3-Dieicosatrienoin appears to be one such molecule. Following a comprehensive review of available scientific literature and databases, it must be concluded that there is currently no specific information regarding the putative biological function, quantitative activity data, or associated signaling pathways for this compound.

This absence of data suggests that this compound may be a novel or exceptionally rare lipid mediator that has not yet been the subject of published scientific investigation. While this lack of specific information prevents the creation of a detailed technical guide on the compound itself, we can explore the broader family to which it belongs—eicosanoids and specifically eicosatrienoic acids—to infer potential areas of biological relevance.

The Eicosanoid Family: Potent Signaling Lipids

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid.[1] They are critical regulators of a vast array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and pain perception.[1][2] Eicosanoids typically act locally as autocrine or paracrine mediators, influencing the behavior of their cell of origin and neighboring cells.[1]

The biological activities of eicosanoids are incredibly diverse and are determined by the specific enzymatic pathway responsible for their synthesis. Three major pathways govern the production of these lipid mediators:

-

Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostanoids, including prostaglandins, prostacyclins, and thromboxanes. These molecules are well-known for their roles in inflammation, fever, pain, and platelet aggregation.[2][3]

-

Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins, which are key players in inflammatory and allergic responses.[3][4]

-

Cytochrome P450 (CYP) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[2]

Eicosatrienoic Acids: A Subclass with Diverse Functions

The term "eicosatrienoic acid" refers to any 20-carbon fatty acid containing three double bonds.[5] Different isomers of eicosatrienoic acid exist, and their biological activities can vary significantly based on the position of these double bonds. For instance, Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is an omega-6 fatty acid that can be metabolized to produce anti-inflammatory eicosanoids.[5] Conversely, Mead acid (20:3n-9), which is synthesized in the body during essential fatty acid deficiency, has been investigated for its potential role in modulating inflammatory responses.[6]

Eicosatrienoic acids can exert their effects by interacting with specific G-protein coupled receptors, leading to the activation of downstream signaling cascades that can influence cellular processes.[3][7]

Hypothetical Signaling and Experimental Approaches

While no specific data exists for this compound, we can hypothesize its potential involvement in signaling pathways based on the known functions of other eicosanoids. A logical starting point for investigation would be to explore its interaction with known eicosanoid receptors and its metabolism by the COX, LOX, and CYP enzymes.

A general workflow for investigating the biological function of a novel lipid like this compound would involve several key stages:

Conclusion

The biological role of this compound remains an open question in the field of lipid research. The absence of published data underscores the vastness of the lipidome and the potential for new discoveries. Future research, beginning with the chemical synthesis and biological screening of this specific isomer, will be necessary to elucidate its function and determine if it plays a significant role in health and disease. For scientists in drug development, the uncharted territory of novel lipid mediators like this compound represents both a challenge and an opportunity to uncover new therapeutic targets.

References

- 1. Eicosanoid - Wikipedia [en.wikipedia.org]

- 2. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EICOSATRIENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Elucidating the Structure of a Novel Polyunsaturated Ketone, 1,3-Dieicosatrienoin, by NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "1,3-dieicosatrienoin" does not correspond to a known structure in public chemical databases. This guide therefore uses a plausible hypothetical structure, (8Z,11Z,14Z)-eicosatrien-3-one , which aligns with the nomenclature of a 20-carbon chain ("eicosa") containing three double bonds ("trien") and a ketone ("oin"). The methodologies, data, and interpretations presented are representative of the rigorous process of NMR-based structure elucidation for novel long-chain polyunsaturated lipids.

Introduction

The structural characterization of novel lipids is a critical task in drug discovery and metabolic research. Long-chain polyunsaturated fatty acids and their derivatives, such as eicosanoids, are known to be potent signaling molecules involved in a myriad of physiological and pathological processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the de novo structure elucidation of such molecules, providing detailed information about atom connectivity and stereochemistry.[1][2]

This technical whitepaper provides an in-depth guide to the elucidation of a novel 20-carbon polyunsaturated ketone, a representative "eicosatrienoin." It details the comprehensive application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unambiguously determine its chemical structure.

Proposed Structure & Analytical Workflow

The structure elucidation process follows a systematic workflow, beginning with sample preparation and culminating in the complete assignment of all proton and carbon signals to confirm the molecular architecture.

The proposed structure for elucidation is (8Z,11Z,14Z)-eicosatrien-3-one . This structure contains a 20-carbon backbone, a ketone at the C-3 position, and three cis double bonds at C-8, C-11, and C-14, which is a common motif in polyunsaturated fatty acids.

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

3.1 Sample Preparation The purified lipid sample (approx. 5-10 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.1% tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3] The solution was transferred to a 5 mm NMR tube.

3.2 NMR Data Acquisition All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe at a constant temperature of 298 K.

-

¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, 64k data points, a 90° pulse width, a relaxation delay of 2.0 s, and 16 scans.

-

¹³C NMR: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement was performed. Parameters included a spectral width of 240 ppm, 64k data points, a 90° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

-

DEPT-135: This experiment was run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

¹H-¹H COSY: A gradient-selected COSY (gs-COSY) experiment was acquired with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.[4][5]

-

¹H-¹³C HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment was optimized for an average one-bond ¹J(CH) coupling of 145 Hz.[4][5][6] Spectral widths were 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C).

-

¹H-¹³C HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling (ⁿJ(CH)) of 8 Hz.[4][5][6] This value allows for the observation of correlations over two to three bonds.

Data Presentation and Interpretation

The acquired data is systematically analyzed to piece together the molecular structure.

4.1 1D NMR Data The ¹H NMR spectrum provides initial information on the types of protons present, while the ¹³C and DEPT-135 spectra reveal the number and type of carbon atoms.

Table 1: ¹H and ¹³C NMR Data for (8Z,11Z,14Z)-eicosatrien-3-one (600 MHz, CDCl₃)

| Carbon No. | ¹³C Shift (δ ppm) | DEPT-135 | ¹H Shift (δ ppm) | Multiplicity (J in Hz) |

|---|---|---|---|---|

| 1 | 7.9 | CH₃ | 1.05 | t (7.4) |

| 2 | 35.8 | CH₂ | 2.42 | q (7.4) |

| 3 | 211.5 | C | - | - |

| 4 | 42.1 | CH₂ | 2.75 | t (7.5) |

| 5 | 24.5 | CH₂ | 1.61 | p (7.5) |

| 6 | 29.1 | CH₂ | 1.30 | m |

| 7 | 26.7 | CH₂ | 2.05 | q (7.0) |

| 8 | 128.3 | CH | 5.35 | m |

| 9 | 128.8 | CH | 5.38 | m |

| 10 | 25.6 | CH₂ | 2.81 | t (6.8) |

| 11 | 127.9 | CH | 5.36 | m |

| 12 | 128.1 | CH | 5.37 | m |

| 13 | 25.6 | CH₂ | 2.81 | t (6.8) |

| 14 | 127.1 | CH | 5.34 | m |

| 15 | 130.5 | CH | 5.40 | m |

| 16 | 27.2 | CH₂ | 2.07 | q (7.1) |

| 17 | 31.5 | CH₂ | 1.28 | m |

| 18 | 29.3 | CH₂ | 1.28 | m |

| 19 | 22.6 | CH₂ | 1.34 | m |

| 20 | 14.1 | CH₃ | 0.89 | t (7.0) |

Data is hypothetical and based on typical values for similar structures.[3][6][7][8]

-

Key ¹H Observations: The olefinic protons (-CH=CH-) appear as a complex multiplet around δ 5.34-5.40 ppm.[7][9] The signals at δ 2.81 ppm are characteristic of bis-allylic protons (=CH-CH₂ -CH=), which are highly deshielded.[3][7] The protons at C-2 (δ 2.42 ppm) and C-4 (δ 2.75 ppm) are alpha to the ketone, with the C-4 protons being slightly more deshielded due to the adjacent methylene group. The terminal methyl groups at C-1 and C-20 appear as distinct triplets.

-

Key ¹³C Observations: The most downfield signal at δ 211.5 ppm is characteristic of a ketone carbonyl. The olefinic carbons resonate in the δ 127-131 ppm region.[10] The DEPT-135 spectrum confirms the presence of two CH₃, thirteen CH₂, and six CH groups, consistent with the proposed structure.

4.2 2D NMR Data Interpretation

2D NMR experiments are essential for establishing the connectivity between atoms.

-

¹H-¹H COSY: The COSY spectrum reveals proton-proton couplings within spin systems. Key correlations observed would include:

-

H-1 (δ 1.05) with H-2 (δ 2.42).

-

H-4 (δ 2.75) with H-5 (δ 1.61).

-

Strong correlations between the olefinic protons (H-8/H-9, H-11/H-12, H-14/H-15) and their adjacent allylic protons (H-7, H-10, H-13, H-16).

-

Connectivity through the aliphatic chain from H-16 to the terminal H-20.

-

-

¹H-¹³C HSQC: The HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals that have attached protons. For example, the proton signal at δ 0.89 ppm correlates to the carbon signal at δ 14.1 ppm, assigning both to the C-20 methyl group.

-

¹H-¹³C HMBC: The HMBC spectrum is paramount for connecting the spin systems identified by COSY. It shows correlations between protons and carbons that are typically two or three bonds away.

-

Crucial HMBC Correlations:

-

The protons at C-2 (δ 2.42) show correlations to the carbonyl carbon C-3 (²J) and the methyl carbon C-1 (²J), establishing the ethyl ketone terminus.

-

The protons at C-4 (δ 2.75) correlate to the carbonyl C-3 (²J) and to C-5 (²J), linking the ketone to the rest of the aliphatic chain.

-

The bis-allylic protons at C-10 (δ 2.81) are critical for linking the double bonds. They would show correlations to four olefinic carbons: C-8, C-9, C-11, and C-12, confirming the -CH=CH-CH₂ -CH=CH- motif. A similar pattern would be observed for the C-13 protons.

-

Conclusion

Through the systematic application of 1D and 2D NMR spectroscopy, the complete chemical structure of the hypothetical polyunsaturated ketone, (8Z,11Z,14Z)-eicosatrien-3-one, can be unambiguously determined. The combination of ¹H and ¹³C data provides the fundamental chemical shift information, while COSY, HSQC, and particularly HMBC experiments are indispensable for assembling the molecular framework piece by piece. This guide demonstrates a robust and reliable workflow applicable to the structural elucidation of novel lipids and other complex organic molecules, providing the high-fidelity data required by researchers in natural products chemistry and drug development.

References

- 1. CIS-8,11,14-EICOSATRIENOIC ACID METHYL ESTER(21061-10-9) 1H NMR [m.chemicalbook.com]

- 2. aocs.org [aocs.org]

- 3. benchchem.com [benchchem.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. magritek.com [magritek.com]

- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ilps.org [ilps.org]

- 9. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bch.ro [bch.ro]

A Technical Guide to Long-Chain 1,3-Diacylglycerols: From Natural Sources to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of long-chain 1,3-diacylglycerols (1,3-DAGs), covering their natural occurrence, methods for their isolation and synthesis, and their distinct metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, nutrition, and pharmaceutical development.

Natural Abundance of 1,3-Diacylglycerols

Long-chain 1,3-diacylglycerols are naturally present in various vegetable oils, albeit at low concentrations. They are minor components compared to triacylglycerols (TAGs), which constitute the bulk of these oils. The 1,3-isomer is often found alongside the more common 1,2(2,3)-diacylglycerol isomers. The table below summarizes the typical content of total diacylglycerols and the proportion of the 1,3-DAG isomer in several common edible oils.

| Oil Type | Total Diacylglycerol (DAG) Content (%) | 1,3-Diacylglycerol (% of Total DAGs) | Reference |

| Olive Oil | ~2% | ~70% | [1][2] |

| Soybean Oil | ~1% | Not Specified | [1] |

| Rapeseed Oil | ~0.8% | Not Specified | [1] |

| Cottonseed Oil | Up to 10% | Not Specified | |

| Sunflower & Rice Bran Oil Blend (enzymatically treated) | 84% (Total DAGs) | 78.6% (of total DAGs) | [3] |

Note: The concentration of diacylglycerols, and the ratio of 1,2- to 1,3-isomers, can vary depending on the quality, freshness, and processing of the oil. In fresh, high-quality oils, the 1,2-DAG isomer tends to be more prevalent, while the 1,3-DAG isomer can increase with storage and processing.

Due to the low natural abundance, enzymatic synthesis is the most prevalent and efficient method for producing 1,3-DAG-rich oils for research and commercial purposes.

Experimental Protocols

Extraction and Quantification of 1,3-Diacylglycerols from Vegetable Oils

This protocol outlines a general procedure for the extraction and analysis of 1,3-DAGs from natural vegetable oils using High-Performance Liquid Chromatography (HPLC).

Objective: To isolate and quantify the content of 1,3-diacylglycerols in a given vegetable oil sample.

Materials:

-

Vegetable oil sample

-

Hexane

-

Acetonitrile (HPLC grade)

-

1,3-diacylglycerol standards (e.g., 1,3-dipalmitin, 1,3-diolein)

-

Solid-Phase Extraction (SPE) silica cartridges

-

Rotary evaporator

-

HPLC system with a UV detector

Procedure:

-

Lipid Extraction:

-

Dissolve a known amount of the oil sample in hexane.

-

The solution is then subjected to Solid-Phase Extraction (SPE) on a silica gel column to separate different lipid classes.

-

Elute the diacylglycerol fraction using a solvent mixture of hexane and diethyl ether.

-

-

Isomer Separation and Quantification by HPLC:

-

Evaporate the solvent from the collected DAG fraction under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in acetonitrile for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C18 reversed-phase column.

-

Employ an isocratic elution with 100% acetonitrile as the mobile phase.[4][5]

-

Set the UV detector to 205 nm for detection of the diacylglycerol isomers.[4][5]

-

Identify and quantify the 1,3-DAG peak by comparing its retention time and peak area with those of the 1,3-DAG standards. The elution order typically sees 1,3-DAGs eluting before their corresponding 1,2-DAG isomers.[4][5]

-

Enzymatic Synthesis of Long-Chain 1,3-Diacylglycerols

This protocol describes a common method for synthesizing 1,3-DAGs through the direct esterification of glycerol with long-chain fatty acids, catalyzed by a 1,3-specific lipase.

Objective: To synthesize 1,3-diacylglycerols with a high yield and purity.

Materials:

-

Glycerol

-

Long-chain fatty acids (e.g., oleic acid, palmitic acid)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Solvent-free reaction system or a suitable organic solvent (e.g., t-butanol)

-

Vacuum system

-

Molecular sieves (optional, for water removal)

-

Reactor with temperature and stirring control

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reactor, combine glycerol and the desired long-chain fatty acids in a 1:2 molar ratio.[6][7]

-

Add the immobilized 1,3-specific lipase to the mixture. The enzyme loading is typically around 5-10% (w/w) of the total reactants.[6]

-

The reaction is often performed in a solvent-free system to ensure a more environmentally friendly and cost-effective process.[6][7]

-

-

Esterification Reaction:

-

Heat the mixture to the optimal temperature for the chosen lipase (e.g., 40-60°C).[8][9]

-

Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards the formation of diacylglycerols.[6][7]

-

Continuously stir the reaction mixture for a specified period (e.g., 1.5 to 8 hours), monitoring the progress of the reaction by analyzing samples periodically for their DAG content.[4][8]

-

-

Product Purification:

-

After the reaction, separate the immobilized enzyme from the product mixture by filtration.

-

The resulting product, a mixture of mono-, di-, and triglycerides, along with unreacted fatty acids, can be purified using molecular distillation or solvent fractionation to enrich the 1,3-DAG content.[8][10]

-

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for 1,3-DAG analysis and the distinct metabolic fate of 1,3-diacylglycerols.

References

- 1. cimasci.com [cimasci.com]

- 2. Energy value and digestibility of dietary oil containing mainly 1,3-diacylglycerol are similar to those of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Enzymatic Pathways for Stereospecific 1,3-Diacylglycerol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enzymatic pathways for the stereospecific synthesis of 1,3-diacylglycerols (1,3-DAGs). 1,3-DAGs are of significant interest in the food, cosmetics, and pharmaceutical industries due to their unique physiological properties, including their potential role in obesity prevention.[1][2] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, allowing for the production of pure 1,3-DAGs.[1][3] This guide details the primary enzymatic routes, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the synthesis pathways and workflows.

Core Enzymatic Pathways for 1,3-Diacylglycerol Synthesis

The enzymatic production of stereospecific 1,3-diacylglycerols predominantly relies on the catalytic activity of lipases (EC 3.1.1.3), which are a class of enzymes that catalyze the hydrolysis of triglycerides.[4] For synthesis, these enzymes are often employed in their reverse hydrolytic mode. The key to stereospecificity lies in the use of sn-1,3-specific lipases, which selectively acylate the primary hydroxyl groups of the glycerol backbone.

The three primary enzymatic pathways for 1,3-DAG synthesis are:

-

Direct Esterification of Glycerol and Free Fatty Acids: This is the most common and widely researched method. It involves the direct reaction of glycerol with two equivalents of a free fatty acid, catalyzed by an sn-1,3-specific lipase. Water is a byproduct of this reaction, and its removal is crucial to drive the equilibrium towards synthesis.[1]

-

Glycerolysis of Triacylglycerols (TAGs): This pathway involves the reaction of a triacylglycerol with glycerol, catalyzed by a lipase. It is an economically attractive route as it can utilize natural oils and fats as starting materials.[5][6] The reaction yields a mixture of diacylglycerols, monoacylglycerols, and unreacted triacylglycerols.

-

Partial Hydrolysis of Triacylglycerols (TAGs): In this process, TAGs are partially hydrolyzed by a lipase to produce a mixture of DAGs, MAGs, and free fatty acids. While it is a straightforward approach, controlling the reaction to maximize the 1,3-DAG content can be challenging.[7]

Quantitative Data on Enzymatic 1,3-DAG Synthesis

The efficiency of enzymatic 1,3-DAG synthesis is influenced by several factors, including the choice of enzyme, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from various studies on the synthesis of 1,3-DAGs via direct esterification and glycerolysis.

Direct Esterification of Glycerol with Various Fatty Acids

| Fatty Acid | Enzyme | Reaction Time (h) | Temperature (°C) | 1,3-DAG Content (%) | Reference |

| Lauric Acid | Lipozyme RM IM | 3 | 50 | 80.3 | [1][2] |

| Caprylic Acid | Lipozyme RM IM | - | - | 98.5 (after purification) | [1][2] |

| Capric Acid | Lipozyme RM IM | - | - | 99.2 (after purification) | [1][2] |

| Palmitic Acid | Lipozyme RM IM | - | - | 99.5 (after purification) | [1][2] |

| Stearic Acid | Lipozyme RM IM | - | - | 99.4 (after purification) | [1][2] |

| Oleic Acid | Lecitase® Ultra | 1.5 | 40 | 54.8 | [8] |

| Caprylic Acid | Lipozyme | 12 | 25 | 98.0 | [9] |

| Capric Acid | Lipozyme | - | - | 84.4 | [10] |

| Linoleic Acid | Lipozyme | - | - | 74.3 | [10] |

| Eicosapentaenoic Acid | Lipozyme | - | - | 71.7 | [10] |

Comparison of Different Lipases for 1,3-DAG Synthesis

| Enzyme | Substrates | Method | DAG Yield (%) | Reference |

| Lipozyme RM IM | Lauric acid, Glycerol | Direct Esterification | 80.3 (1,3-dilaurin) | [1][2] |

| Novozym 435 | Lauric acid, Glycerol | Direct Esterification | Good performance | [1][2] |

| Lipozyme TL IM | Lauric acid, Glycerol | Direct Esterification | Low activity | [1][2] |

| Novozym 435 | Rapeseed oil, Glycerol | Glycerolysis | ~60 | [5][6] |

| Lipase PS-D | Rapeseed oil, Glycerol | Glycerolysis | ~60 | [5][6] |

| Immobilized MAS1-H108W lipase | Olive oil, Glycerol | Glycerolysis | 49.3 | [11] |

Experimental Protocols

This section provides a detailed methodology for the direct esterification of glycerol with a fatty acid, a commonly employed method for 1,3-DAG synthesis.

Protocol for Direct Esterification of Glycerol and Lauric Acid

Materials:

-

Glycerol (purity > 99.0%)

-

Lauric acid

-

Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)

-

Petroleum ether

-

Methanol

-

50 mL pear-shaped flask

-

Water bath with temperature control

-

Vacuum pump

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of lauric acid.[1]

-

Enzyme Addition: Add the immobilized lipase at a concentration of 5 wt% based on the total weight of the reactants.[1]

-

Incubation: Place the flask in a water bath set to 50°C.[1][2]

-

Water Removal: Apply a vacuum of 4 mm Hg to the flask throughout the reaction to remove the water produced during esterification.[1] This step is critical to shift the reaction equilibrium towards the synthesis of diacylglycerols.

-

Reaction Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing the composition of the reaction mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Recovery: After the desired reaction time (e.g., 3 hours), stop the reaction.[1] If the product is solid at room temperature, add petroleum ether to dissolve the mixture before filtration.[1] Filter the reaction mixture to recover the immobilized lipase for potential reuse.[1]

-

Product Purification:

-

Analysis: Confirm the purity and structure of the synthesized 1,3-DAG using analytical techniques such as GC, HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and a general experimental workflow for 1,3-DAG synthesis.

Conclusion

The enzymatic synthesis of stereospecific 1,3-diacylglycerols offers a precise and efficient method for producing these valuable molecules. By leveraging sn-1,3-specific lipases, researchers can achieve high yields of the desired isomer through pathways such as direct esterification and glycerolysis. The optimization of reaction parameters and the use of effective purification techniques are critical for obtaining high-purity 1,3-DAGs for various applications in the pharmaceutical, food, and cosmetic industries. This guide provides a foundational understanding of the core principles and methodologies involved in this important area of biocatalysis.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Diacylglycerol Synthesis by Enzymatic Glycerolysis: Screening of Commercially Available Lipases - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase | MDPI [mdpi.com]

A Technical Guide to the Physicochemical Properties of C20:3 Polyunsaturated Diacylglycerols

Abstract: This document provides an in-depth technical overview of C20:3 polyunsaturated diacylglycerols (DAGs), a class of lipid molecules crucial to cellular signaling and metabolism. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these molecules. This guide covers the core physicochemical properties, biological roles, and the experimental protocols used for their synthesis and analysis. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to facilitate comprehension.

Molecular Structure and Isomerism

Diacylglycerols are glycerolipids consisting of a glycerol backbone with two fatty acid chains attached via ester bonds. The identity and position of these fatty acids determine the molecule's specific properties and biological function. C20:3 polyunsaturated diacylglycerols are characterized by the presence of at least one 20-carbon fatty acid with three double bonds, such as Dihomo-γ-linolenic acid (DGLA, 20:3 n-6) or Eicosatrienoic acid (ETE, 20:3 n-3).

DAGs exist as distinct stereo/regioisomers, primarily:

-

sn-1,2-diacylglycerol: The two fatty acids are attached to the first and second carbons of the glycerol backbone. This is the biologically active isomer that functions as a second messenger in signal transduction.[1]

-

sn-1,3-diacylglycerol: The fatty acids are attached to the first and third carbons. This form is more thermodynamically stable and is often the result of acyl migration from the sn-1,2 isomer.[2][3]

The diversity of DAG species arises from the variation in fatty acid chain length, degree of saturation, and the position of double bonds, all of which impart unique physical and chemical properties.[4]

Physicochemical Properties

The physicochemical characteristics of C20:3 DAGs are influenced by their polyunsaturated nature and the specific arrangement of their acyl chains. While specific quantitative data for C20:3 DAGs are sparse in the literature, their properties can be inferred from the behavior of other well-studied diacylglycerols.

-

Melting Point: Generally, diacylglycerols exhibit higher melting points than their corresponding triacylglycerol (TAG) counterparts.[5] The melting point is strongly dependent on the nature and symmetry of the fatty acid residues.[6] Polyunsaturated DAGs, like C20:3, are expected to have lower melting points than their saturated counterparts due to the kinks in their acyl chains introduced by the double bonds, which prevent tight packing.

-

Solubility: Diacylglycerols are lipophilic and generally insoluble in water.[6] Their solubility in organic solvents varies. For instance, short- to medium-chain saturated DAGs show good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[7][8] C20:3 DAGs are expected to be readily soluble in nonpolar organic solvents such as chloroform and hexane, and moderately soluble in polar organic solvents.

-

Stability: The polyunsaturated nature of C20:3 DAGs makes them susceptible to oxidation. Studies comparing DAG oil to TAG oil have shown that DAGs can be oxidized more rapidly.[9] Additionally, DAGs are prone to acyl migration, an isomerization reaction where an acyl chain moves from the sn-2 position to the sn-3 position, converting the biologically active sn-1,2-DAG into the more stable sn-1,3-DAG.[2] For analytical and storage purposes, DAGs are often stored in chloroform at -20°C to minimize this migration.[10]

Table 1: Physicochemical Properties of Representative Diacylglycerols

| Property | Diacylglycerol Example | Value / Observation | Reference |

|---|---|---|---|

| Solubility | 1,3-Dioctanoyl glycerol (C8:0) | ~30 mg/mL in DMF; ~0.33 mg/mL in 1:2 DMF:PBS (pH 7.2) | [7] |

| 1,2-Dimyristoyl-sn-glycerol (C14:0) | ~20 mg/mL in DMF; ~7 mg/mL in DMSO; ~0.25 mg/mL in PBS (pH 7.2) | [8] | |

| C20:3 Polyunsaturated DAG | Expected to be highly soluble in nonpolar solvents (e.g., chloroform, hexane) and sparingly soluble in aqueous buffers. | ||

| Stability | General Diacylglycerol Oil | More susceptible to oxidation compared to triacylglycerol oil.[9] | [9] |

| | sn-1,2-Diacylglycerols | Prone to acyl migration to the more stable sn-1,3 isomer.[2] |[2] |

Biological Role in Cellular Signaling

C20:3 diacylglycerols, specifically the sn-1,2 isomer, are critical lipid second messengers that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] They are key components of the phosphoinositide signaling pathway.

The canonical activation pathway is as follows:

-

Receptor Activation: An extracellular signal (first messenger), such as a hormone or growth factor, binds to a G-protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.[13]

-

PLC Activation: The activated receptor stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][13]

-

Downstream Signaling:

-

IP3 is a small, soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), another important second messenger.[14]

-

DAG , being hydrophobic, remains in the plasma membrane.[10] Here, in conjunction with the elevated cytosolic Ca2+, it recruits and activates members of the Protein Kinase C (PKC) family.[1][12]

-

-

Signal Termination: The DAG signal is terminated when it is phosphorylated by a diacylglycerol kinase (DGK) to form phosphatidic acid (PA), another signaling lipid.[13][15]

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Palm Fatty Acid Distillate, Diacylglycerol Regioisomers, and Esterification Products Using High-Performance Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avantiresearch.com [avantiresearch.com]

- 11. Second messenger system - Wikipedia [en.wikipedia.org]

- 12. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

Investigating 1,3-Dieicosatrienoin: A Potential Lipid Mediator in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid mediators are a diverse class of signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids. They play critical roles in a myriad of physiological and pathophysiological processes, including inflammation, immune responses, and tissue homeostasis. This technical guide explores the hypothetical lipid mediator, 1,3-dieicosatrienoin, as a novel signaling molecule. While direct research on this compound is not yet established, this document serves as a comprehensive framework for its investigation, drawing upon the well-understood principles of lipid mediator biology. We will delineate putative biosynthetic pathways, potential signaling cascades it may modulate, and detailed experimental protocols for its identification, quantification, and functional characterization. This guide is intended to be an invaluable resource for researchers embarking on the study of novel lipid mediators and their therapeutic potential.

Introduction to Lipid Mediators

Bioactive lipids have emerged as pivotal regulators of cellular function, acting as signaling molecules in a manner analogous to hormones and neurotransmitters.[1] These molecules are typically synthesized on demand from fatty acid precursors embedded in cell membranes and are characterized by their potent and pleiotropic effects.[2] Key families of lipid mediators include the eicosanoids (prostaglandins, leukotrienes, thromboxanes), and the more recently discovered specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins.[3][4] These molecules are integral to the initiation and resolution of inflammation, with an imbalance in their production often linked to chronic inflammatory diseases.[2][5]

This guide focuses on a hypothetical molecule, this compound, a C20 polyunsaturated fatty acid derivative. Based on its nomenclature, we can infer a 20-carbon chain with three double bonds and a ketone group. The "1,3-dien" and "oin" suggest a conjugated system and a ketone, respectively. The "eicosa" prefix indicates a 20-carbon chain. We will explore its potential as a novel signaling entity.

Putative Biosynthesis of this compound

The biosynthesis of lipid mediators is primarily orchestrated by three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. We propose a hypothetical biosynthetic pathway for this compound originating from a C20:4 polyunsaturated fatty acid, such as arachidonic acid (AA), through a series of enzymatic steps involving both LOX and other enzymes.

A plausible pathway could involve the initial action of a lipoxygenase on a suitable polyunsaturated fatty acid precursor to introduce a hydroperoxy group. This intermediate could then undergo further enzymatic conversion, potentially involving a dehydratase or an isomerase, to form the conjugated triene system and the ketone group characteristic of this compound.

Figure 1: Hypothetical biosynthetic pathway of this compound.

Potential Signaling Pathways of this compound

Many lipid mediators exert their biological effects by binding to and activating specific cell surface receptors, most commonly G-protein coupled receptors (GPCRs).[1][6] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular heterotrimeric G-proteins and the subsequent initiation of downstream signaling cascades.[7] We hypothesize that this compound could signal through a similar mechanism.

Potential downstream signaling pathways that could be activated by this compound include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.[9][10]

Activation of these pathways by this compound could lead to diverse cellular responses, such as modulation of inflammatory gene expression, regulation of cell migration, and control of cell survival.

Figure 2: Putative signaling pathway for this compound via a GPCR.

Experimental Protocols

The investigation of a novel lipid mediator requires a systematic and multi-faceted experimental approach. Below are detailed methodologies for the key experiments required to characterize this compound.

Lipid Extraction and Purification

Accurate identification and quantification of lipid mediators necessitates efficient extraction from biological matrices.[11] Solid-phase extraction (SPE) is a widely used and robust method.[12][13]

Protocol: Solid-Phase Extraction (SPE) of Lipid Mediators

-

Sample Preparation: Homogenize tissue samples or collect cell culture supernatants. Add a mixture of deuterated internal standards to the sample for accurate quantification.[14]

-

Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample to precipitate proteins.[14]

-

Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C.[12]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[15]

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.

-

Elution: Elute the lipid mediators with methyl formate or methanol.[14]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the lipid extract in a small volume of methanol/water for LC-MS/MS analysis.[14]

References

- 1. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 4. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Biophysics of Class A G Protein Coupled Receptors–Lipids Interactome at a Glance—Highlights from the A2A Adenosine Receptor [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. The PI3K/Akt Pathway in Meta-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Method for Measuring Lipid Mediators, Proteins, and mRNAs from a Single Tissue Specimen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Lipidomics: A High-Throughput LC-MS/MS Method for the Isomer-Specific Separation and Quantification of 1,3-Diacylglycerols

Abstract

Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, with distinct physiological roles often attributed to their specific regioisomers. The transient nature and low abundance of these molecules, particularly the 1,3-diacylglycerol (1,3-DAG) isomer, present significant analytical challenges. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the baseline separation and accurate quantification of 1,3-DAG isomers from their more abundant 1,2-DAG counterparts in complex biological matrices. The protocol incorporates a streamlined lipid extraction procedure and a crucial derivatization step to enhance chromatographic resolution and ionization efficiency, enabling precise quantification essential for researchers in cellular biology, drug discovery, and clinical diagnostics.

Introduction

Diacylglycerols are key intermediates in lipid metabolism and pivotal signaling molecules that activate a range of downstream effectors, most notably protein kinase C (PKC) and protein kinase D (PKD) isoforms.[1][2] The activation of these kinases by 1,2-DAG at the plasma membrane is a well-established signaling paradigm.[1][3] In contrast, 1,3-diacylglycerols have historically been considered minor metabolic byproducts. However, emerging evidence suggests distinct biological roles for 1,3-DAGs, necessitating analytical methods capable of resolving and quantifying these isomers independently.

Conventional analytical approaches often struggle to differentiate between 1,2- and 1,3-DAG isomers due to their structural similarity and the potential for acyl migration during sample preparation.[4] This note presents a comprehensive LC-MS/MS workflow that overcomes these limitations through a combination of optimized sample handling, chemical derivatization, and advanced chromatographic separation.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is employed for the efficient extraction of total lipids from biological samples.[2][5]

Materials:

-

Biological sample (e.g., ~10 mg of tissue or 1 x 10^7 cells)

-

Methanol (CH3OH), HPLC grade

-

Chloroform (CHCl3), HPLC grade

-

0.9% NaCl solution

-

Internal Standard (IS): 1,3-di-C15:0-DAG (or other appropriate odd-chain DAG)

-

Glass centrifuge tubes

-

Homogenizer

-

Nitrogen gas evaporator

Procedure:

-

Homogenize the pre-weighed tissue or cell pellet in a glass tube with 1 mL of ice-cold methanol.

-

Add a known amount of the internal standard solution to the homogenate.

-

Add 2 mL of chloroform and vortex vigorously for 2 minutes.

-

Add 0.8 mL of 0.9% NaCl solution and vortex for another 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract to completeness under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a small volume (e.g., 100 µL) of chloroform/methanol (1:1, v/v) for derivatization.

Derivatization of Diacylglycerols

Derivatization of the free hydroxyl group on the DAG backbone is critical to prevent acyl migration and to enhance chromatographic separation and ionization.[4] 2,4-Difluorophenyl isocyanate (DFPI) is a highly effective derivatizing agent for this purpose.

Materials:

-

Dried lipid extract

-

Anhydrous acetonitrile

-

2,4-Difluorophenyl isocyanate (DFPI)

-

Pyridine

-

Heating block or water bath

Procedure:

-

To the resuspended lipid extract, add 100 µL of anhydrous acetonitrile.

-

Add 10 µL of pyridine.

-

Add 10 µL of a 10% (v/v) solution of DFPI in anhydrous acetonitrile.

-

Cap the tube tightly and incubate at 60°C for 1 hour.

-

After incubation, cool the reaction mixture to room temperature.

-

Dry the derivatized sample under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A normal-phase liquid chromatography approach provides excellent separation of the derivatized 1,2- and 1,3-DAG isomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Phenomenex Luna 3 µm Silica (150 x 2.0 mm) or equivalent

-

Mobile Phase A: Isooctane

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE)/Methanol (90:10, v/v) with 0.1% formic acid

-

Flow Rate: 0.2 mL/min

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient to 50% B

-

15-20 min: Hold at 50% B

-

20.1-25 min: Return to 5% B and equilibrate

-

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Key Transition: The derivatized DAGs exhibit a characteristic neutral loss of the difluorophenyl urethane group (190.1 Da).[4] Therefore, a neutral loss scan of 190.1 is used for the detection of all derivatized DAG species.

-

Collision Energy: Optimized for specific DAG species (typically 20-35 eV).

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following table summarizes representative quantitative data for 1,3-diacylglycerol isomers obtained using this method in various biological matrices.

| Analyte | Matrix | Concentration (mean ± SD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| 1,3-Dipalmitin (16:0/16:0) | Mouse Liver | 1.2 ± 0.3 nmol/g | 0.5 pmol | 1.5 pmol | [6] |

| 1,3-Dioleoin (18:1/18:1) | Human Plasma | 0.8 ± 0.2 µM | 0.2 µg/mL | 0.6 µg/mL | [7][8] |

| 1-Stearoyl-3-oleoyl-glycerol | Rat Brain | 0.5 ± 0.1 nmol/g | 0.7 pmol | 2.1 pmol | [6] |

| 1,3-Dilinolein (18:2/18:2) | Vegetable Oil | Not Applicable | 0.2 µg/mL | 0.7 µg/mL | [7][8] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of 1,3-DAG isomers.

Diacylglycerol Signaling Pathway

Caption: Simplified signaling pathway of 1,2-diacylglycerol.

Conclusion

The LC-MS/MS method presented herein provides a sensitive, specific, and reliable workflow for the separation and quantification of 1,3-diacylglycerol isomers from their 1,2- counterparts. The implementation of a robust lipid extraction protocol and a crucial derivatization step are key to the success of this method. This analytical approach will empower researchers to explore the distinct biological roles of 1,3-DAGs in health and disease, opening new avenues for understanding lipid-mediated signaling and for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 6. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Quantitative Analysis of Eicosatrienoic Acid-Containing Lipids in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosatrienoic acids (ETEs) are a class of signaling lipids derived from the oxygenation of 20-carbon polyunsaturated fatty acids. A prominent group within this class are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid (AA) formed via the cytochrome P450 (CYP450) epoxygenase pathway.[1] These molecules are potent signaling lipids involved in regulating vascular tone, inflammation, and cardiovascular physiology.[1][2] Given their low endogenous concentrations (pM to nM range) and their role in various diseases, the accurate and precise quantification of ETEs in biological matrices like plasma is critical for both basic research and clinical drug development.[3]

This document provides a detailed protocol for the quantitative analysis of ETE-containing lipids in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique well-suited for this purpose.[3][4]

Eicosatrienoic Acid (ETE) Signaling Pathway

ETEs, particularly EETs, are synthesized from arachidonic acid, which is first released from membrane phospholipids by the action of phospholipase A2 (PLA2).[2] Once freed, arachidonic acid can be metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][5] The CYP450 pathway produces EETs, which are then metabolized into less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[1]

Caption: Arachidonic acid metabolic pathways.

Experimental Workflow Overview

The quantitative analysis of ETEs from plasma involves several key steps, beginning with sample collection and proceeding through extraction, LC-MS/MS analysis, and data processing. Since ETEs are often esterified within phospholipids, a hydrolysis step is required to quantify the total ETE concentration (free and esterified).[6]

Caption: Workflow for ETE quantification in plasma.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling

Proper sample collection is crucial to prevent artefactual generation or degradation of eicosanoids.

-

Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Inhibitor Addition : Immediately after collection, add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[7] It is also advisable to add a cyclooxygenase inhibitor like indomethacin to prevent ex-vivo eicosanoid formation.[7]

-

Plasma Separation : Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

-